2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-21(26-18-6-2-1-3-7-18)16-19-23(32)25-10-11-29(19)22(31)17-27-12-14-28(15-13-27)20-8-4-5-9-24-20/h1-9,19H,10-17H2,(H,25,32)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOIFLDIUYJYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine group using nucleophilic substitution reactions.
Acetylation: The substituted piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the acetylated piperazine with phenylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenylacetamide group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in developing new pharmaceutical agents, particularly in targeting neurological disorders due to its piperazine and pyridine moieties. Research indicates that derivatives of piperazine are often explored for their activity as antipsychotics and antidepressants .
Anticancer Activity
Recent studies have shown that compounds with similar structural frameworks exhibit anticancer properties. The incorporation of a phenylacetamide group may enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways associated with cancer progression. For instance, compounds that target the PI3K/Akt/mTOR signaling pathway have shown promise in preclinical models .
Antimicrobial Properties
The presence of the pyridine ring is known to contribute to antimicrobial activity. Research indicates that compounds with similar structures have been effective against various bacterial strains and fungi, suggesting that this compound could be a candidate for further antimicrobial studies .
Neuropharmacology
Given its structural components, this compound may also be investigated for neuropharmacological effects. Piperazine derivatives have been noted for their potential in treating anxiety and depression, making this compound a candidate for exploring new treatments in mental health .
Case Study 1: Anticancer Screening
A study conducted on structurally related piperazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. Future studies should include this compound to evaluate its efficacy and mechanism of action in similar assays.
Case Study 2: Antimicrobial Testing
In vitro testing of related compounds showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that modifications in the piperazine ring could enhance antibacterial potency. This suggests that 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide could be evaluated for similar properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional parallels between the target compound and its analogs:
Table 1: Structural and Pharmacological Comparison of Piperazine-Acetamide Derivatives
Structural Insights:
- Piperazine Modifications: The target compound’s 3-oxopiperazine moiety differentiates it from simpler analogs like N-phenyl-2-(piperazin-1-yl)acetamide (). Substitution at the piperazine nitrogen (e.g., pyridin-2-yl in the target compound vs. 2-cyanophenyl in 7j) influences electronic properties and steric bulk, which can modulate receptor binding .
- Linker and Terminal Groups: The acetyl linker in the target compound is common among analogs (e.g., ND-7, 5g, 5h), but terminal groups like N-phenylacetamide (vs. quinoline in ND-7 or isatin in 5g) dictate solubility and target engagement .
Biological Activity
2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-phenylacetamide, also referred to as Y021-7509, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C23H28N6O3 with a molecular weight of 436.51 g/mol. The compound has a logP value of 0.6643, indicating moderate lipophilicity, which is essential for cellular permeability. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O3 |
| Molecular Weight | 436.51 g/mol |
| logP | 0.6643 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 79.56 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to Y021-7509. For instance, derivatives of piperazine and pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication.
In a comparative study, the half-maximal inhibitory concentration (IC50) values for related compounds against S. aureus were reported as follows:
- Compound A : IC50 = 111.3 μg/mL
- Compound B : IC50 = 94.1 μg/mL
This suggests that Y021-7509 may exhibit similar or enhanced antimicrobial activity due to its structural similarities with these effective agents .
Anticancer Potential
The anticancer activity of compounds containing piperazine and pyridine moieties has been documented in various studies. These compounds often target specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
A review on pyridopyrimidine derivatives indicated that many such compounds demonstrated promising results in inhibiting tumor growth in preclinical models, suggesting that Y021-7509 could be further investigated for its potential anticancer properties .
Study on Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives revealed that modifications in the piperazine ring significantly affected antimicrobial efficacy. The introduction of pyridine rings enhanced the interaction with microbial cell walls, improving penetration and activity against resistant strains .
Research on Anticancer Activity
In vitro studies on piperazine-containing compounds showed that they could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival .
Q & A
Basic: What are the core structural motifs of this compound that influence its pharmacological potential?
The compound features:
- A piperazine core with a 3-oxo group, enabling hydrogen bonding with biological targets.
- A pyridinylpiperazinylacetyl side chain, which enhances lipophilicity and receptor interaction.
- An N-phenylacetamide moiety, contributing to metabolic stability and target selectivity .
These motifs are critical for interactions with enzymes or receptors, such as serotonin or dopamine receptors, based on structural analogs in the literature.
Advanced: How can multi-step synthesis protocols for this compound be optimized to address low yields?
Key strategies include:
- Step-specific temperature control : For condensation reactions (e.g., forming the piperazine-acetyl linkage), maintaining 60–80°C improves reaction efficiency without side-product formation .
- Catalyst selection : Using coupling agents like HATU or EDCI for amide bond formation reduces racemization .
- Inert atmosphere : For oxidation-sensitive steps (e.g., dihydropyridine to pyridine conversion), nitrogen purging prevents degradation .
- Intermediate purification : Column chromatography or recrystallization after each step ensures high-purity intermediates, avoiding cumulative impurities .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR verifies regiochemistry of the piperazine and acetamide groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ at m/z 508.2342) .
- HPLC-PDA : Assesses purity (>95% by area under the curve) and detects trace impurities .
Advanced: How should researchers resolve contradictions in reported receptor binding affinities?
Approaches include:
- Assay standardization : Use uniform cell lines (e.g., HEK-293T) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Competitive binding studies : Compare displacement of known ligands (e.g., ketanserin for 5-HT₂ₐ) under identical conditions .
- Computational docking : Validate experimental data by modeling interactions with receptor active sites (e.g., using AutoDock Vina) .
Advanced: What computational methods predict target interactions and guide derivative design?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100-ns trajectories) to assess binding stability and key residues (e.g., Asp155 in serotonin receptors) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions to prioritize derivatives .
Basic: What synthetic intermediates are critical for constructing this compound?
Key intermediates include:
- 4-(Pyridin-2-yl)piperazine : Synthesized via nucleophilic substitution of 2-chloropyridine with piperazine .
- 3-Oxo-piperazin-2-ylacetamide : Formed through acylation of piperazine with chloroacetyl chloride, followed by oxidation .
- N-Phenylacetamide precursor : Prepared via condensation of aniline with activated esters .
Advanced: How can researchers design derivatives to improve selectivity for specific targets?
- Bioisosteric replacement : Substitute the pyridine ring with a pyrimidine (improves solubility) or thiazole (enhances π-π stacking) .
- Steric hindrance modulation : Introduce methyl groups at the piperazine N-position to block off-target interactions .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-specific proteins .
Basic: What stability challenges arise during biological assays, and how are they mitigated?
- Hydrolysis of the 3-oxo group : Store solutions in anhydrous DMSO at -20°C to prevent degradation .
- Photoisomerization : Shield from light using amber vials, especially during in vitro assays .
- Aggregation in aqueous buffers : Use co-solvents (e.g., 0.1% Tween-80) to maintain solubility .
Advanced: What in vitro models are suitable for evaluating pharmacokinetic properties?
- Caco-2 cell monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- Hepatic microsomes : Measure metabolic stability (e.g., t₁/₂ >60 mins suggests low CYP450 susceptibility) .
- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fraction (<5% may limit efficacy) .
Advanced: How can the proposed mechanism of action be validated experimentally?
- Gene knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., 5-HT receptors) and test activity loss .
- Structural analogs : Compare activity of derivatives lacking key functional groups (e.g., 3-oxo deletion) .
- Cellular pathway analysis : Western blotting for downstream effectors (e.g., phosphorylated ERK for GPCR activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
